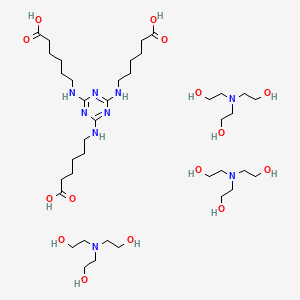
Einecs 279-506-0
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of Einecs 279-506-0 typically involves synthetic polymerization. Specifically, it is synthesized by reacting triazine with vinyl triethanolamine under appropriate reaction conditions . This method ensures the formation of the desired compound with high purity and yield.
Análisis De Reacciones Químicas
Einecs 279-506-0 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Einecs 279-506-0 has a wide range of scientific research applications, including:
Chemistry: Used as a dispersant in various chemical formulations to improve the stability and homogeneity of mixtures.
Biology: Employed in biological studies to investigate its effects on cellular processes and interactions.
Medicine: Explored for potential therapeutic applications due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Einecs 279-506-0 involves its interaction with molecular targets and pathways within biological systems. It exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Einecs 279-506-0 can be compared with other similar compounds, such as:
6,6’,6’'-(1,3,5-triazine-2,4,6-triyltriimino)trihexanoic acid: Similar in structure but differs in its interaction with other molecules.
2,2’,2’'-nitrilotriethanol: Shares some functional groups but has different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it suitable for a wide range of applications.
Propiedades
Número CAS |
80584-92-5 |
|---|---|
Fórmula molecular |
C21H36N6O6.3C6H15NO3 C39H81N9O15 |
Peso molecular |
916.1 g/mol |
Nombre IUPAC |
6-[[4,6-bis(5-carboxypentylamino)-1,3,5-triazin-2-yl]amino]hexanoic acid;2-[bis(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C21H36N6O6.3C6H15NO3/c28-16(29)10-4-1-7-13-22-19-25-20(23-14-8-2-5-11-17(30)31)27-21(26-19)24-15-9-3-6-12-18(32)33;3*8-4-1-7(2-5-9)3-6-10/h1-15H2,(H,28,29)(H,30,31)(H,32,33)(H3,22,23,24,25,26,27);3*8-10H,1-6H2 |
Clave InChI |
CAQVCPKFGUCELS-UHFFFAOYSA-N |
SMILES canónico |
C(CCC(=O)O)CCNC1=NC(=NC(=N1)NCCCCCC(=O)O)NCCCCCC(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
Descripción física |
Other Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[[2-(2-cyanoethoxy)ethyl](2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B12776362.png)
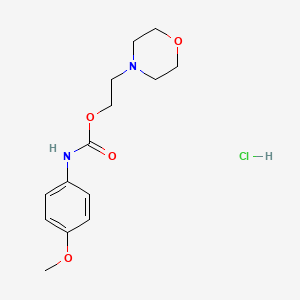
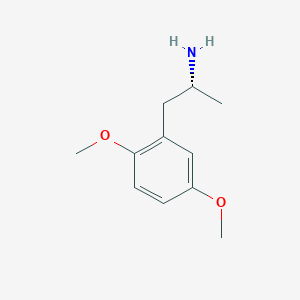
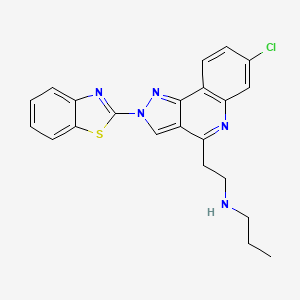

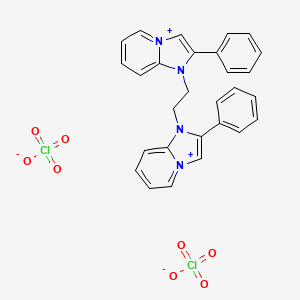

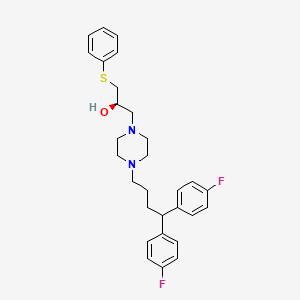
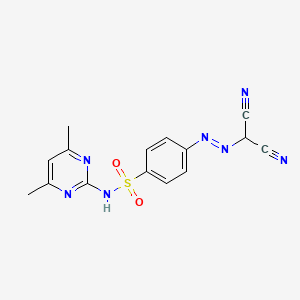

![Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methyl-4-nitrophenyl)azo]phenyl]-](/img/structure/B12776425.png)
